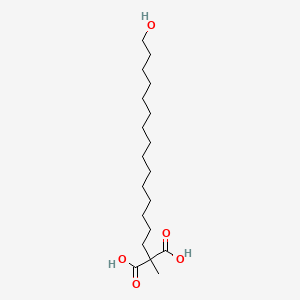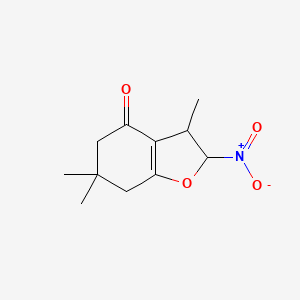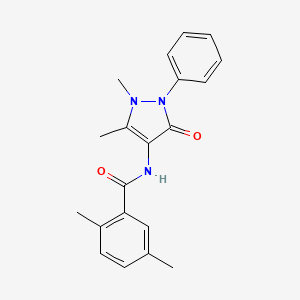
(15-hydroxypentadecyl)(methyl)malonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(15-hydroxypentadecyl)(methyl)malonic acid (HPMM) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. HPMM is a member of the class of compounds known as malonic acid derivatives, which are widely used in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
(15-hydroxypentadecyl)(methyl)malonic acid has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that (15-hydroxypentadecyl)(methyl)malonic acid can inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. (15-hydroxypentadecyl)(methyl)malonic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable effect for cancer treatment.
Mecanismo De Acción
The mechanism of action of (15-hydroxypentadecyl)(methyl)malonic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. (15-hydroxypentadecyl)(methyl)malonic acid has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for DNA synthesis and cell division. By inhibiting this enzyme, (15-hydroxypentadecyl)(methyl)malonic acid can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
(15-hydroxypentadecyl)(methyl)malonic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, (15-hydroxypentadecyl)(methyl)malonic acid has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models. (15-hydroxypentadecyl)(methyl)malonic acid has also been shown to increase the production of adiponectin, a hormone that is involved in glucose and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (15-hydroxypentadecyl)(methyl)malonic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, (15-hydroxypentadecyl)(methyl)malonic acid is a synthetic compound that may not accurately reflect the properties of natural compounds found in living organisms. Additionally, the mechanism of action of (15-hydroxypentadecyl)(methyl)malonic acid is not fully understood, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on (15-hydroxypentadecyl)(methyl)malonic acid. One area of interest is the development of new synthetic methods for producing (15-hydroxypentadecyl)(methyl)malonic acid and related compounds. Another area of interest is the investigation of the mechanism of action of (15-hydroxypentadecyl)(methyl)malonic acid, which could lead to the development of new cancer therapies. Additionally, research could be conducted to investigate the potential of (15-hydroxypentadecyl)(methyl)malonic acid for the treatment of other diseases, such as diabetes and inflammation.
Métodos De Síntesis
(15-hydroxypentadecyl)(methyl)malonic acid can be synthesized by the reaction of 15-hydroxypentadecanoic acid with diethyl malonate in the presence of a strong base. The resulting compound is then treated with methyl iodide to obtain (15-hydroxypentadecyl)(methyl)malonic acid. The synthesis of (15-hydroxypentadecyl)(methyl)malonic acid is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
Propiedades
IUPAC Name |
2-(15-hydroxypentadecyl)-2-methylpropanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O5/c1-19(17(21)22,18(23)24)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-20/h20H,2-16H2,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYAPYHSCPWJQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCCCCCCCO)(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(15-Hydroxypentadecyl)(methyl)propanedioic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B4898371.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol](/img/structure/B4898375.png)
![N-({[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4898381.png)
![N-[4-(1-piperidinyl)phenyl]-3-propoxybenzamide](/img/structure/B4898387.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B4898390.png)
![5-{[(4-cyanophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4898391.png)
![2-(3-bromo-4-methoxyphenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4898392.png)
![1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B4898409.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxyacetamide](/img/structure/B4898421.png)


![dimethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4898436.png)
